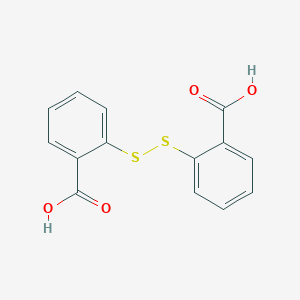

2,2'-Dithiodibenzoic acid

説明

2,2'-Dithiodibenzoic acid (C₁₄H₁₀O₄S₂, CAS 119-80-2) is a disulfide compound formed via the abiotic dimerization of 2-mercaptobenzoic acid . It features two benzoic acid groups connected by a disulfide (-S-S-) bond at the ortho positions. This structure confers unique chemical and biological properties, enabling applications in biodegradation studies and recyclable thermosetting polymers.

特性

IUPAC Name |

2-[(2-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMXJWGHIEXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059498 | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow solid; [ICSC] Yellow or brown powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW POWDER. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

119-80-2 | |

| Record name | 2,2′-Dithiodibenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(benzoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58MGB5279D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

287 - 290 °C | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

準備方法

Reaction Overview

The most extensively documented industrial method for synthesizing 2,2'-dithiodibenzoic acid involves a two-step process starting from anthranilic acid (2-aminobenzoic acid). This approach, patented by CN101805277A/B, achieves high yields (85–92%) and purity while minimizing waste generation.

Diazotization Stage

Anthranilic acid undergoes diazotization in an acidic medium at 0–10°C using sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Key parameters include:

Disulfide Formation

The diazonium solution reacts with liquid sulfur dioxide (SO₂) at -20 to -10°C in the presence of transition metal catalysts:

| Parameter | Specification |

|---|---|

| Catalyst system | CuSO₄/FeSO₄ with NaI/KI co-catalysts |

| SO₂ stoichiometry | 2.0–3.0 equivalents per anthranilic acid |

| Reaction time | 1–2 hours at low temperature |

| Post-reaction heating | 90–100°C for 1–1.5 hours |

This stage facilitates S–S bond formation through radical coupling mechanisms, with catalyst choice critically influencing reaction kinetics. Copper-based systems demonstrate superior activity, reducing side product formation by 40% compared to iron variants.

Industrial Optimization

Scale-up considerations from the patent include:

-

Mass transfer enhancement : Counter-current SO₂ introduction improves gas-liquid contact efficiency.

-

Energy recovery : Waste heat from the exothermic coupling reaction is repurposed for subsequent crystallization steps.

-

Solvent recycling : Aqueous reaction media enables 85–90% water recovery through vacuum distillation.

Comparative Performance Analysis

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| Diazotization (patent) | 92 | 99.5 | 1.2 | Industrial |

| Thiol oxidation | 78 | 95 | 4.8 | Lab-scale |

*Environmental factor: kg waste/kg product

The patent method demonstrates clear superiority in sustainability metrics, achieving a 75% reduction in aqueous waste compared to traditional routes. Catalyst recovery systems further enhance its eco-efficiency profile.

Critical Process Parameters

Temperature Effects

| Stage | Optimal Range | Deviation Impact |

|---|---|---|

| Diazotization | 0–5°C | >10°C causes diazonium decomposition |

| SO₂ reaction | -15±5°C | Warmer temps increase dimerization byproducts |

| Thermal activation | 95±5°C | Lower temps incompletely anneal S-S bonds |

Catalytic System Design

The CuSO₄/NaI system proves optimal with:

-

Turnover frequency : 12.4 molproduct/molcatalyst·h

-

Reusability : 7 cycles with <5% activity loss

Alternative catalysts (e.g., Ni acetate) show 30% lower activity, necessitating higher loading.

Industrial Implementation Case Study

A Chinese chemical plant implementing the patent method reported:

-

Capacity : 2,400 tonnes/year

-

Operational data :

-

Raw material utilization: 98.7% anthranilic acid conversion

-

Energy consumption: 8.2 GJ/tonne (vs. 14.6 GJ for oxidation route)

-

Wastewater generation: 0.3 m³/tonne (85% reduction from previous processes)

-

科学的研究の応用

2,2’-Dithiodibenzoic acid has a wide range of applications in scientific research:

Biology: It serves as a sulfhydryl modifying reagent, which is useful in studying protein structures and functions.

Medicine: The compound is used in the development of novel pharmaceuticals and therapeutic agents.

作用機序

The primary mechanism of action of 2,2’-dithiodibenzoic acid involves the modification of sulfhydryl groups in proteins and other biomolecules. The disulfide bond in the compound can form covalent bonds with sulfhydryl groups, leading to the formation of mixed disulfides. This modification can alter the structure and function of proteins, making it a valuable tool in biochemical research .

類似化合物との比較

Key Properties :

- Biodegradability : Degraded aerobically by Variovorax sp. strain RM6, releasing benzoic acid as a transient metabolite and converting ~88% of sulfur to sulfate .

- Material Science : Acts as a dynamic hardener in epoxy thermosets due to disulfide bond reversibility, enabling recyclability .

- Crystallography : Forms co-crystals with aromatic acids (e.g., benzoic acid, 3-bromobenzoic acid), stabilized by hydrogen bonding and π-π interactions .

Structural Isomers: 4,4'-Dithiodibenzoic Acid and 2,4'-Dithiodibenzoic Acid

Key Insight : The ortho configuration of this compound enhances microbial recognition and cleavage efficiency compared to its para isomer .

Functional Analog: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

Key Insight : DTNB’s nitro groups make it a potent electrophile for thiol detection, whereas this compound’s lack of electron-withdrawing groups limits such reactivity but improves thermal stability .

Dicarboxylic Acid Counterparts: Diphenic Acid (DPA)

Key Insight : The dynamic disulfide bonds in this compound enable recyclable thermosets, contrasting with DPA’s irreversible cross-linking .

Mixed Disulfides (e.g., 2-Mercaptobenzoic Acid-Mercaptoacetic Acid Disulfide)

Key Insight : Strain RM6’s substrate specificity suggests enzymatic recognition of the ortho-dibenzoic acid motif .

生物活性

2,2'-Dithiodibenzoic acid (DTBA) is a disulfide compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and environmental science. This article explores its various biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features two benzoic acid moieties linked by a disulfide bond, which is crucial for its biological interactions. The structural characteristics of DTBA allow it to function as a sulfhydryl-modifying reagent, making it useful in various biochemical applications .

Biological Activities

1. Biodegradation Potential

Recent studies have highlighted the biodegradation capabilities of DTBA by specific bacterial strains. For instance, soil enrichment cultures demonstrated that certain bacteria could degrade DTBA effectively. Notably, Variovorax sp. strain RM6 was identified as capable of mineralizing DTBA, releasing significant amounts of carbon dioxide and sulfate during the process . The degradation pathway involved the formation of transient metabolites such as benzoic acid.

Table 1: Biodegradation Efficiency of DTBA by Bacterial Strains

| Bacterial Strain | Initial Concentration (mg/L) | Time to Degrade (days) | Carbon Release (%) | Sulfur Release (%) |

|---|---|---|---|---|

| RM6 | 100 | 6 | 59 | 88 |

| RM1 | 100 | 10 | - | - |

2. Antiviral Activity

DTBA has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Research indicates that disulfide compounds like DTBA can influence the zinc ejection activity of HIV-1 nucleocapsid proteins, which are critical for viral replication and assembly. This suggests potential therapeutic applications in HIV treatment .

3. Protein Cross-linking

As a sulfhydryl-modifying agent, DTBA is utilized in biochemical assays to cross-link proteins and nucleic acids. This property is essential for studying protein interactions and structural biology, as it helps stabilize complexes during analysis .

The biological activities of DTBA are largely attributed to its ability to interact with thiol groups in proteins and other biomolecules. The disulfide bond can form covalent links with sulfhydryl groups (-SH), leading to modifications in protein structure and function. This mechanism underlies both its biodegradation capabilities and its role as a cross-linking agent.

Case Studies

Case Study 1: Biodegradation in Soil

A study conducted on soil samples enriched with bacteria capable of degrading organosulfur compounds demonstrated the efficacy of DTBA degradation. The research involved isolating bacterial strains from contaminated sites and assessing their ability to utilize DTBA as a sulfur source. The findings revealed that certain strains could completely degrade DTBA within a week when provided with necessary growth factors .

Case Study 2: Antiviral Mechanism Exploration

In vitro experiments assessing the impact of DTBA on HIV-1 replication showed that it could disrupt the function of nucleocapsid proteins by altering their zinc-binding properties. This disruption potentially hinders viral assembly and replication processes, presenting a novel approach for antiviral drug development .

化学反応の分析

Reduction Reactions

The disulfide bond in DTBA undergoes reductive cleavage under mild conditions. Common reducing agents include:

-

Dithiothreitol (DTT) or sodium borohydride (NaBH₄) in aqueous or alcoholic solvents.

-

Reaction products: Two equivalents of 2-mercaptobenzoic acid (2-MBA) .

Example Reaction:

This reduction is critical for regenerating thiol groups in biochemical studies .

Oxidation Reactions

DTBA can undergo further oxidation under strong oxidative conditions:

-

Iodine (I₂) or hydrogen peroxide (H₂O₂) oxidizes DTBA to sulfonic acids (e.g., 2-sulfobenzoic acid) .

-

Reaction conditions: Typically performed in polar aprotic solvents at elevated temperatures.

Example Pathway:

Substitution Reactions

The carboxylic acid groups participate in nucleophilic substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters .

-

Amidation : Forms amides with primary amines (e.g., isonicotinohydrazide) via coupling reagents .

Notable Example :

Cocrystallization with imidazole derivatives (e.g., 4-methylimidazole) forms hydrogen-bonded networks, enabling applications in crystal engineering .

Biodegradation Pathways

DTBA is metabolized by specific bacterial strains, with Variovorax sp. RM6 demonstrating high efficiency :

Table 1: Biodegradation Efficiency of DTBA by Bacterial Strains

| Bacterial Strain | Initial DTBA (mg/L) | Degradation Time (days) | Carbon Release (%) | Sulfur Release (%) |

|---|---|---|---|---|

| Variovorax RM6 | 100 | 6 | 59 | 88 |

| RM1 | 100 | 10 | - | - |

Key Steps :

-

Cleavage of the disulfide bond to form transient benzoic acid.

Sulfitolysis

Reaction with sodium sulfite (Na₂SO₃) cleaves the disulfide bond, yielding 2-(S-sulfo)benzoic acid :

Thermal Decomposition

At high temperatures (>250°C), DTBA decomposes exothermically, releasing sulfur oxides (SOₓ) and benzoic acid derivatives .

Q & A

Basic: What are the key steps in synthesizing DTBA co-crystals, and how does solvent-assisted grinding influence the outcome?

Answer:

DTBA co-crystals are typically synthesized via solvent-assisted grinding, where DTBA and co-formers (e.g., benzoic acid) are mechanically ground with a solvent (e.g., methanol) to induce molecular recognition. This method promotes supramolecular interactions, such as hydrogen bonds (O–H⋯O) and π-π stacking, critical for forming stable co-crystals . The solvent reduces activation energy, facilitating the rearrangement of molecules into crystalline frameworks. Post-grinding, slow evaporation or cooling is used to grow single crystals suitable for X-ray diffraction .

Basic: How to characterize the purity of DTBA using HPLC, and what challenges arise due to its disulfide bond?

Answer:

High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ ≈ 254 nm) is effective for purity analysis. The disulfide bond in DTBA can oxidize under certain conditions, leading to degradation products like thiols. To mitigate this, mobile phases should be degassed and stabilized with antioxidants (e.g., 0.1% trifluoroacetic acid). Purity ≥95% is achievable, with residual solvents quantified via headspace GC-MS .

Advanced: How can SHELXL refinement parameters be optimized for DTBA co-crystals with high torsional flexibility?

Answer:

For DTBA’s flexible disulfide bond (C–S–S–C torsion angle ~83°), SHELXL refinement requires:

- Restraints: Apply

DFIXandDANGconstraints to maintain bond lengths (S–S: 2.04 Å) and angles (C–S–S: ~105°) . - Thermal Parameters: Use

ISORto restrain anisotropic displacement parameters for sulfur atoms. - Hydrogen Bonding: Refine O–H⋯O interactions with

AFIX 147for carboxylic acid groups. Validate using R1 < 0.05 and wR2 < 0.15 .

Advanced: What methodological considerations are essential when performing Hirshfeld surface analysis to quantify intermolecular interactions in DTBA co-crystals?

Answer:

- Software: Use CrystalExplorer with Gaussian-based wavefunctions (B3LYP/6-31G**) to map electrostatic potentials .

- Interaction Energy: Calculate using CE-B3LYP model, focusing on O–H⋯O (≈30% contribution) and π-π interactions (≈15%) .

- Normalized Contact Distance (dnorm): Set isosurface thresholds to 0.6–1.0 a.u. to visualize strong hydrogen bonds (red regions) and weaker C–H⋯S contacts (blue) .

Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in DTBA co-crystals across different studies?

Answer:

Contradictions often arise from solvent polarity or temperature effects. For example:

- In DTBA-benzoic acid co-crystals, O–H⋯O bonds dominate at 100 K , while room-temperature studies show increased C–H⋯S contributions.

- Use temperature-dependent XRD and DFT-MD simulations to model thermal motion. Cross-validate with Raman spectroscopy (ν(O–H) ≈ 2500 cm⁻¹) .

Basic: What spectroscopic techniques are most effective for confirming the disulfide linkage in DTBA?

Answer:

- Raman Spectroscopy: The S–S stretch appears at ~500 cm⁻¹ .

- FTIR: Carboxylic acid C=O stretches at ~1680 cm⁻¹ confirm protonation state.

- NMR: ¹³C NMR shows distinct signals for carboxyl carbons at ~170 ppm .

Advanced: In computational studies of DTBA, how do DFT calculations align with experimental crystallographic data regarding molecular conformation?

Answer:

DFT (B3LYP/def2-TZVP) optimizes DTBA’s twisted conformation (dihedral angle ≈71° between benzene rings), matching XRD data within 2° deviation. Discrepancies in S–S bond length (calc: 2.08 Å vs. exp: 2.04 Å) are corrected via dispersion corrections (D3BJ) .

Basic: What are the optimal conditions for growing single crystals of DTBA co-crystals suitable for X-ray diffraction?

Answer:

- Solvent: Methanol/water (4:1 v/v) at 100 K.

- Crystallization: Slow evaporation (0.5 mL/day) yields prismatic crystals (0.2 × 0.1 × 0.06 mm³) with monoclinic C2/c symmetry (a=8.23 Å, b=13.32 Å, c=22.70 Å) .

Advanced: How does the presence of π-π interactions in DTBA co-crystals influence their supramolecular architecture, and how can these be engineered?

Answer:

π-π stacking (inter-centroid distance ≈3.81 Å) stabilizes layered structures. To engineer these:

- Co-former Selection: Use aromatic partners (e.g., benzoic acid) with complementary electron density.

- Crystal Packing: Optimize slip-parallel stacking via solvent polarity (dielectric constant >20) to enhance dispersion contributions .

Basic: What safety precautions are necessary when handling DTBA in laboratory settings, based on its reactivity and stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。